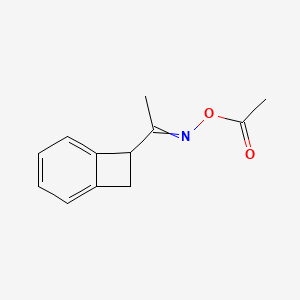
Ethanone,1-bicyclo4.2.0octa-1,3,5-trien-7-yl-,O-acetyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . . This compound is characterized by its bicyclic structure, which includes a benzene ring fused to a cyclobutene ring, and an oxime functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime typically involves the reaction of 1-acetylbenzocyclobutene with hydroxylamine to form the corresponding oxime, followed by acetylation with acetic anhydride . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso compounds.
Reduction: Can be reduced to form amines.
Substitution: Can undergo nucleophilic substitution reactions at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oximes or imines.
Aplicaciones Científicas De Investigación
Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The bicyclic structure may also contribute to its binding affinity and specificity for certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-: Similar structure but lacks the oxime group.
O-Acetyl-1-acetylbenzocyclobutene: Similar structure but lacks the oxime group.
Uniqueness
Ethanone,1-bicyclo[420]octa-1,3,5-trien-7-yl-,O-acetyloxime is unique due to the presence of both the oxime and acetyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
6813-93-0 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
[1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethylideneamino] acetate |
InChI |
InChI=1S/C12H13NO2/c1-8(13-15-9(2)14)12-7-10-5-3-4-6-11(10)12/h3-6,12H,7H2,1-2H3 |
Clave InChI |
SAOFVFOSJVBALO-UHFFFAOYSA-N |
SMILES canónico |
CC(=NOC(=O)C)C1CC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



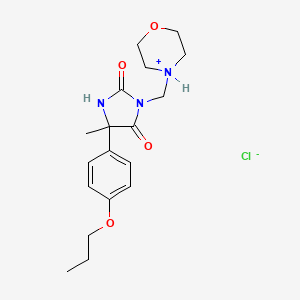
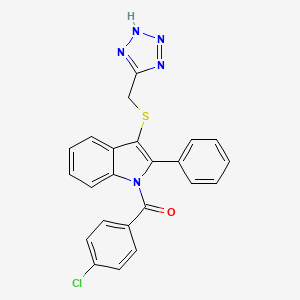
![N-[2-(3-ethynylphenyl)ethyl]acetamide](/img/structure/B13790211.png)
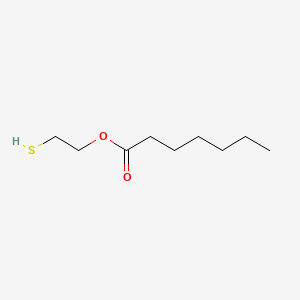
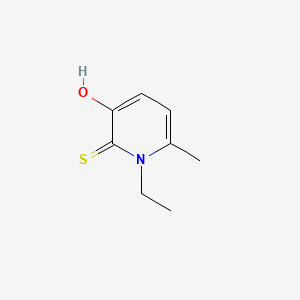
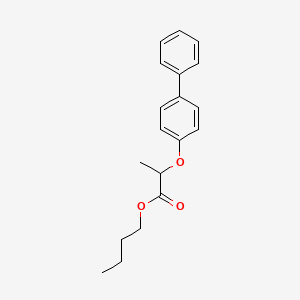
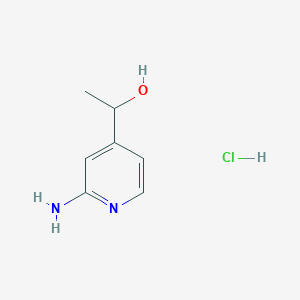
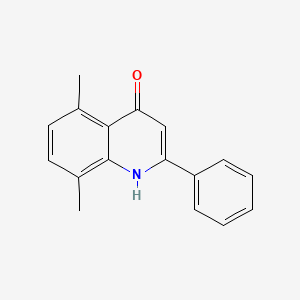

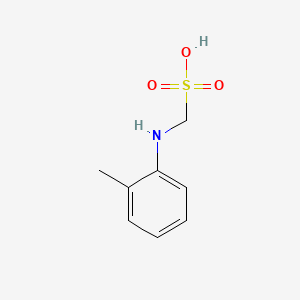
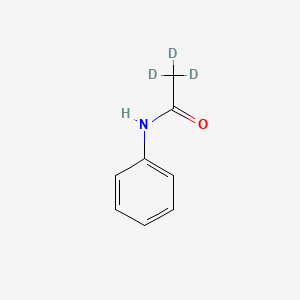
![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)
![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)
